![molecular formula C13H16INO3 B3119145 Hexanoic acid, 6-[(4-iodobenzoyl)amino]- CAS No. 247140-55-2](/img/structure/B3119145.png)

Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Vue d'ensemble

Description

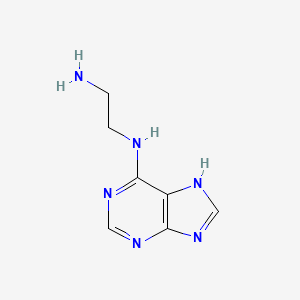

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is a compound with the CAS Number: 247140-51-8 . It has a molecular weight of 361.18 . The IUPAC name for this compound is 6-[(3-iodobenzoyl)amino]hexanoic acid .

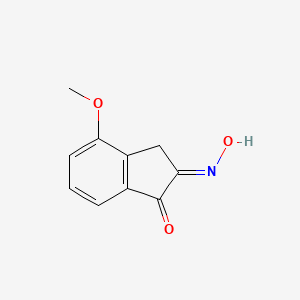

Molecular Structure Analysis

The InChI code for Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is1S/C13H16INO3/c14-11-6-4-5-10 (9-11)13 (18)15-8-3-1-2-7-12 (16)17/h4-6,9H,1-3,7-8H2, (H,15,18) (H,16,17) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- has a molecular weight of 361.18 . It is stored at a temperature between 28 C .Applications De Recherche Scientifique

Biocatalyst Inhibition and Microbial Resistance

Hexanoic acid, as a straight-chain carboxylic acid, demonstrates significant effects on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae. Its impact includes damaging cell membranes and lowering internal pH, which can inhibit microbial growth. This inhibition is crucial for developing strategies to enhance microbial resistance against carboxylic acids in industrial bioprocessing applications, aiming for higher yield and titer in fermentative production of chemicals (Jarboe, Royce, & Liu, 2013).

Priming Plant Resistance

Hexanoic acid has been identified as a potent natural priming agent for inducing resistance in plants against a wide range of pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests a critical mechanism for limiting infection, particularly against necrotrophs. This positions hexanoic acid as a valuable tool for exploring plant defense mechanisms and developing sustainable agricultural practices (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).

Impact on Copper Corrosion

Research on low molecular weight carboxylic acids, including hexanoic acid, shows their presence in various environmental matrices and their contribution to metal corrosion, notably copper. These acids, found in rain, snow, and industrial emissions, underscore the need for understanding their role in the corrosion processes, which is essential for protecting infrastructure and cultural heritage (Bastidas & La Iglesia, 2007).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved to fresh air and medical attention should be sought if symptoms persist . In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . The compound should not be released into the environment .

Propriétés

IUPAC Name |

6-[(4-iodobenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUYKHNXAQQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)